molecular formula C10H17NO3 B13636569 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid

Cat. No.: B13636569
M. Wt: 199.25 g/mol
InChI Key: VPEJNVLGEJBYLH-UHFFFAOYSA-N
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Description

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is a bicyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a carboxylic acid group at position 2 and a tetrahydro-2H-pyran-4-yl (THP) moiety at position 1. The THP group is a six-membered oxygen-containing heterocycle, contributing to the molecule’s stereoelectronic properties.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(oxan-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-10(13)9-2-1-5-11(9)8-3-6-14-7-4-8/h8-9H,1-7H2,(H,12,13)

InChI Key

VPEJNVLGEJBYLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Alkylation Approach

A common method involves the direct alkylation of pyrrolidine-2-carboxylic acid derivatives. The process typically includes:

  • Protection of the carboxyl and/or amino groups to prevent side reactions.
  • Generation of a nucleophilic species (such as a sodium or lithium alkoxide) from the pyrrolidine derivative using a strong base (e.g., sodium hydride, n-butyllithium).
  • Reaction with a suitable alkylating agent containing the tetrahydropyran-4-yl group, often in the presence of a phase transfer catalyst (e.g., quaternary ammonium salts, polyethylene glycol).
  • Deprotection to yield the final product.

Key Reaction Example:

  • Protect the carboxyl group (e.g., as a tert-butyl ester).
  • Treat with a strong base to form the nucleophilic intermediate.
  • Alkylate with a tetrahydropyran-4-yl halide or tosylate.
  • Remove protecting groups under acidic or basic conditions to yield the target acid.

Cyclization and Hydrogenation Approaches

Some routes utilize cyclization of suitable precursors or catalytic hydrogenation of unsaturated intermediates:

  • Cyclization of amino acid derivatives with appropriately protected side chains.
  • Catalytic hydrogenation of double-bonded intermediates to achieve the desired ring system and stereochemistry.
  • Careful control of reaction conditions is necessary to avoid racemization, especially when preparing chiral products.

Protecting Group Strategies

Protecting groups play a crucial role in multi-step syntheses:

  • Carboxyl group protection (e.g., tert-butyl, benzyl esters) prevents unwanted reactions during alkylation and cyclization.
  • Nitrogen protection (e.g., Boc, Cbz) ensures selectivity and stability.
  • Deprotection steps are typically performed under acidic or hydrogenolytic conditions.

Representative Yields and Challenges

Yields for these methods vary:

  • Alkylation and cyclization reactions often provide moderate to good yields (40–75%), depending on the substrate and protecting groups.
  • Catalytic hydrogenation can lead to racemization unless conditions are carefully controlled.
  • Some methods require hazardous reagents (e.g., 9-borabicyclo[3.3.1]nonane, borane), limiting scalability.

Data Tables

Comparison of Synthetic Methods

Method Key Steps Typical Yield Advantages Limitations
Alkylation of protected proline Protection, alkylation, deprotection 40–75% Straightforward, scalable Racemization risk, need for strong bases
Cyclization Cyclization of amino acid derivatives 30–60% Stereocontrol possible Multi-step, protecting group management
Catalytic hydrogenation Hydrogenation of unsaturated precursors 27–56% Access to cis isomers Racemization, use of hazardous reagents

Structural Comparison with Related Compounds

Compound Name Molecular Formula Unique Features
1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid C10H17NO3 Pyrrolidine and tetrahydropyran rings
1-Tetrahydro-2H-pyran-4-carboxylic acid C6H10O3 Simple carboxylic acid derivative
1-Tetrahydro-2H-pyran-4-yloxyacetic acid C8H14O4 Contains an ether linkage
1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid C11H19NO3 Piperidine ring adds complexity

Notes and Recommendations

  • Future research should focus on developing greener, higher-yielding, and stereoselective methods, minimizing hazardous reagents and racemization.
  • Detailed mechanistic studies and optimization of protecting group strategies could enhance both yield and selectivity.
  • Given the compound’s potential in medicinal chemistry, scalable and robust synthetic protocols are highly desirable.

Chemical Reactions Analysis

Types of Reactions: 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid is a heterocyclic compound with a tetrahydropyran ring fused to a pyrrolidine moiety. Its potential lies in medicinal chemistry and organic synthesis due to its structural features that may influence biological activity. The carboxylic acid functional group present in the compound allows it to undergo reactions that can be utilized in various synthetic pathways to derive more complex molecules or modify the compound for specific applications.

Potential Applications

  • Medicinal Chemistry Compounds with similar structures to this compound have exhibited significant pharmacological properties. The tetrahydropyran and pyrrolidine rings suggest potential interactions with biological targets such as enzymes or receptors. These compounds have been studied for their roles as inhibitors in enzyme activity, particularly in cancer therapy and metabolic disorders.
  • Interaction Studies Interaction studies are crucial for understanding the biological implications of this compound. These studies may elucidate the compound's mechanism of action and potential therapeutic benefits.

Structural Similarities

This compound shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities.

Synthetic Routes

Various synthetic routes have been explored for the preparation of this compound. Common methods include:

  • Utilizing appropriately substituted pyrrolidine derivatives
  • Employing ring-closing metathesis strategies
  • Functionalizing tetrahydropyran precursors

Mechanism of Action

The mechanism of action of 1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Carboxylic Acid Backbones

4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Structure : Retains the pyrrolidine-2-carboxylic acid core but replaces the THP group with a hydroxymethyl substituent at position 3.
  • Molecular Formula: C₆H₁₁NO₃ vs. C₁₀H₁₅NO₃ (target compound).
  • This compound is a known intermediate in the synthesis of proline derivatives .
1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Replaces the pyrrolidine ring with a pyrazole ring. The THP group is attached via a methylene bridge at position 1.
  • Molecular Formula: C₁₀H₁₄N₂O₃ vs. C₁₀H₁₅NO₃ (target compound).
  • Key Differences : The pyrazole ring introduces aromaticity and hydrogen-bonding capabilities, which may influence target binding specificity. The methylene spacer increases conformational flexibility compared to the direct THP-pyrrolidine linkage .

Analogues with Pyrimidine or Triazole Heterocycles

6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic Acid
  • Structure: Features a pyrimidine ring substituted with a carboxylic acid at position 4 and a THP-amino group at position 4.
  • Molecular Formula: C₁₀H₁₃N₃O₃ vs. C₁₀H₁₅NO₃ (target compound).
  • The THP-amino group may enhance metabolic stability compared to primary amines .
2-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic Acid
  • Structure : Combines a triazolopyridine core with a THP substituent and carboxylic acid.
  • Molecular Formula: C₁₂H₁₂N₄O₃ vs. C₁₀H₁₅NO₃ (target compound).
  • Key Differences : The fused triazole-pyridine system introduces nitrogen-rich heteroaromaticity, which could improve binding to enzymes or receptors requiring multiple hydrogen-bonding partners .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₀H₁₅NO₃ 197.23 g/mol THP, pyrrolidine, carboxylic acid Moderate lipophilicity; chiral centers
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid C₆H₁₁NO₃ 145.16 g/mol Hydroxymethyl, pyrrolidine, carboxylic acid High hydrophilicity; metabolic precursor
6-(THP-amino)pyrimidine-4-carboxylic acid C₁₀H₁₃N₃O₃ 223.23 g/mol THP-amino, pyrimidine, carboxylic acid Aromaticity; potential kinase inhibition
1-((THP-3-yl)methyl)pyrazole-4-carboxylic acid C₁₀H₁₄N₂O₃ 210.23 g/mol THP-methyl, pyrazole, carboxylic acid Conformational flexibility; metal-binding
Key Observations :

Biological Relevance : Pyrimidine and triazole derivatives (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic cores, whereas pyrrolidine derivatives may target proteases or transporters .

Synthetic Utility : Compounds like 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxylic acid hydrochloride () are used as intermediates in peptide mimetics, highlighting the versatility of THP-containing carboxylic acids in medicinal chemistry .

Biological Activity

1-Tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid (CAS No. 1234318-70-7) is a compound with significant biological activity, primarily classified under carboxylic acids and pyrrolidines. Its molecular formula is C10H17NO3C_{10}H_{17}NO_3 with a molecular weight of 199.25 g/mol. This article delves into the biological activities associated with this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure

This compound features a tetrahydro-pyran ring fused to a pyrrolidine structure, contributing to its unique chemical properties. The presence of a carboxylic acid functional group enhances its reactivity and potential biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Purity>90%

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for pharmaceutical applications in treating infections.
  • Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of pyrrolidine compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Anti-inflammatory Research : In an experimental model of arthritis, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight. This suggests its potential role in managing autoimmune disorders.

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. Further studies are needed to establish chronic toxicity levels.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
ToxicityLow toxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tetrahydro-2H-pyran-4-ylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the pyrrolidine-2-carboxylic acid core via cyclization of chiral precursors (e.g., Strecker synthesis or enzymatic resolution) .
  • Step 2 : Introduction of the tetrahydro-2H-pyran-4-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
  • Critical parameters include temperature (often 0–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) .
    • Key Data :
StepYield (%)Purity (%)Reaction Time (h)
165–75≥9512–24
250–60≥906–12
Data derived from analogous pyrrolidine derivatives .

Q. How is the stereochemical configuration of this compound validated?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
  • Optical Rotation : Matches experimental [α]D values with computational predictions (e.g., density functional theory) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of enantiomerically pure this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict transition states for stereoselective steps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
  • Reaction Path Screening : Tools like ICReDD integrate experimental data with machine learning to prioritize high-yield pathways .
  • Case Study : A 30% reduction in reaction steps was achieved for a related pyrrolidine derivative using DFT-guided optimization .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what contradictions exist in published data?

  • Methodological Answer :

  • SAR Studies : Compare analogues (e.g., cyclohexyl vs. pyran-4-yl substituents) using in vitro assays (e.g., enzyme inhibition) .
  • Contradictions :
  • Study A : Pyran-4-yl substitution enhanced binding to GABA receptors (IC50 = 12 nM) .
  • Study B : Cyclohexyl analogues showed superior metabolic stability (t1/2 = 8.2 h vs. 3.5 h for pyran-4-yl) .
  • Resolution : Cross-validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodological Answer :

  • DSC/TGA : Verify melting points (e.g., reported mp = 87–89°C ) under controlled heating rates (5°C/min).
  • Solubility Profiling : Use shake-flask method with HPLC quantification across pH 1–7.4 buffers .
  • Example : A 5°C variation in mp was traced to residual solvents (≥2% by GC-MS); recrystallization from ethanol/water improved consistency .

Methodological Resources

Q. What techniques are recommended for characterizing intermolecular interactions of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) .
  • Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution (e.g., for enzyme active sites) .
  • NMR Titration : Maps binding epitopes via chemical shift perturbations (e.g., 1H-15N HSQC) .

Q. How can enantiomeric excess (ee) be quantified during large-scale synthesis?

  • Methodological Answer :

  • Chiral Derivatization : Use Marfey’s reagent (FDAA) followed by LC-MS .
  • Circular Dichroism (CD) : Correlate CD spectra with ee% using calibration curves .
  • Process Control : Implement PAT (Process Analytical Technology) with inline IR spectroscopy .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s logP vary across studies, and how can this be addressed?

  • Methodological Answer :

  • Source of Variation : Differences in force fields (e.g., CHARMM vs. AMBER) and solvent models (implicit vs. explicit) .
  • Resolution : Validate predictions using experimental logP (e.g., shake-flask method: logP = 1.2 ± 0.1) .

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